

# LUF5831: A Technical Overview of a Novel Adenosine A1 Receptor Partial Agonist

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Compound of Interest		
Compound Name:	LUF5831	
Cat. No.:	B15569573	Get Quote

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#### **Abstract**

**LUF5831** is a synthetic, non-ribose compound identified as a partial agonist for the human adenosine A1 receptor (A1AR).[1][2] Its unique chemical structure and pharmacological profile distinguish it from traditional adenosine-like agonists. Research applications for **LUF5831** primarily focus on its utility as a pharmacological tool to probe the structure and function of the A1AR, including the investigation of allosteric modulation and the thermodynamics of ligand-receptor interactions. This document provides a comprehensive overview of the available research on **LUF5831**, including its binding affinity, functional efficacy, and the experimental protocols used for its characterization.

## Introduction

The adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key regulator in various physiological processes, particularly in the central nervous and cardiovascular systems. Its activation by endogenous adenosine typically leads to inhibitory effects. **LUF5831** has emerged as a valuable research compound due to its distinct, non-adenosine-like structure and its partial agonist activity at the A1AR.[1][2] This allows for the nuanced study of receptor activation and signaling, offering a different perspective compared to full agonists.



## **Quantitative Data**

The following tables summarize the key quantitative parameters reported for **LUF5831** in binding and functional assays.

Table 1: Binding Affinity of LUF5831 for the Human Adenosine A1 Receptor

Parameter	Receptor Type	Value (nM)
Ki	Wild-Type (wt)	18
Ki	Mutant (T277A)	122 ± 22

Data sourced from Heitman et al., 2006.[1][2]

Table 2: Functional Efficacy of LUF5831 at the Wild-Type Human Adenosine A1 Receptor

Assay	Parameter	LUF5831	CPA (Full Agonist)
cAMP Inhibition	Maximal Effect (%)	37 ± 1	66 ± 5

Data sourced from Heitman et al., 2006.[1][2]

Table 3: Thermodynamic Parameters of **LUF5831** Binding to the Adenosine A1 Receptor

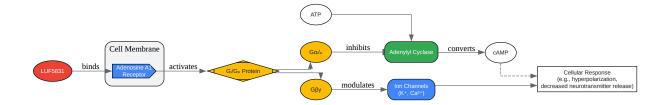
Binding Process	Thermodynamic Driver
LUF5831 Binding	Entropy Driven
Agonist Binding (High-affinity state)	Entropy Driven
Antagonist Binding	Enthalpy Driven

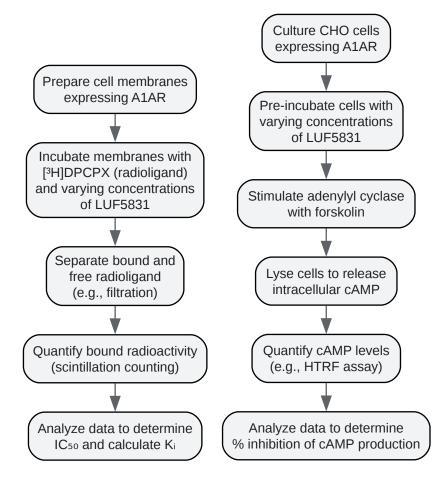
Data interpretation from Heitman et al., 2006.[2]

# **Signaling Pathway**



Activation of the adenosine A1 receptor by an agonist like **LUF5831** initiates a signaling cascade through the coupling of  $G_i/G_o$  proteins.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the  $\beta\gamma$  subunits of the G protein can modulate the activity of various ion channels, including the activation of potassium channels and the inhibition of calcium channels.





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### References

- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]
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